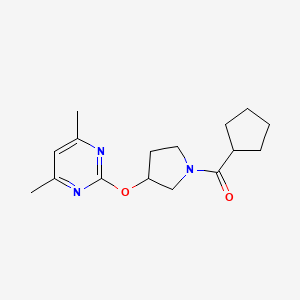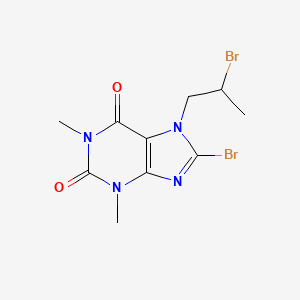
8-bromo-7-(2-bromopropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-bromo-7-(2-bromopropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, also known as BrP-LAD, is a synthetic compound that belongs to the class of tryptamine derivatives. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which is primarily responsible for the hallucinogenic effects of certain drugs. BrP-LAD has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Wirkmechanismus
8-bromo-7-(2-bromopropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione exerts its effects by binding to and activating the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is primarily expressed in the brain. Upon activation, the 5-HT2A receptor stimulates the phospholipase C pathway, leading to the release of intracellular calcium and activation of protein kinase C. This results in a cascade of downstream signaling events that ultimately lead to the hallucinogenic effects of 8-bromo-7-(2-bromopropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione.
Biochemical and Physiological Effects:
8-bromo-7-(2-bromopropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been shown to induce a range of biochemical and physiological effects, including changes in mood, perception, and cognition. These effects are primarily mediated by the activation of the 5-HT2A receptor in the prefrontal cortex, which is involved in higher-order cognitive processes such as decision-making and working memory. Additionally, 8-bromo-7-(2-bromopropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been shown to increase the release of dopamine and other neurotransmitters in the brain, leading to a range of physiological effects such as increased heart rate and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 8-bromo-7-(2-bromopropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is its potent and selective agonist activity at the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. Additionally, 8-bromo-7-(2-bromopropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has a long half-life and is relatively stable, which makes it suitable for use in in vitro and in vivo experiments. However, one of the main limitations of 8-bromo-7-(2-bromopropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is its high cost and limited availability, which can make it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several future directions for research on 8-bromo-7-(2-bromopropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, including the development of new drugs targeting the 5-HT2A receptor for the treatment of various psychiatric disorders such as depression and anxiety. Additionally, further studies are needed to elucidate the mechanisms underlying the hallucinogenic effects of 8-bromo-7-(2-bromopropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione and to identify potential therapeutic targets for the treatment of these effects. Finally, more research is needed to understand the pharmacokinetics and pharmacodynamics of 8-bromo-7-(2-bromopropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione and to develop new methods for its synthesis and purification.
Synthesemethoden
The synthesis of 8-bromo-7-(2-bromopropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves several steps, including the reaction of tryptamine with 2-bromo-1-propanol in the presence of a Lewis acid catalyst, followed by bromination using N-bromosuccinimide. The resulting intermediate is then subjected to a cyclization reaction with a methyl ketone derivative, leading to the formation of 8-bromo-7-(2-bromopropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione. The overall yield of this process is around 20-30%, and the purity of the final product can be improved by using various purification techniques.
Wissenschaftliche Forschungsanwendungen
8-bromo-7-(2-bromopropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been used as a lead compound for the development of new drugs targeting the serotonin 5-HT2A receptor. In neuroscience, 8-bromo-7-(2-bromopropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been used as a tool to study the role of the 5-HT2A receptor in various physiological and pathological processes, including mood regulation, cognition, and schizophrenia. In pharmacology, 8-bromo-7-(2-bromopropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been used to investigate the pharmacokinetics and pharmacodynamics of 5-HT2A receptor agonists and antagonists.
Eigenschaften
IUPAC Name |
8-bromo-7-(2-bromopropyl)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2N4O2/c1-5(11)4-16-6-7(13-9(16)12)14(2)10(18)15(3)8(6)17/h5H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVWFKZVQRMWRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-7-(2-bromopropyl)-1,3-dimethylpurine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

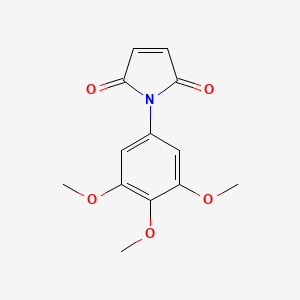

![2,3-difluoro-N-[1-(2-methanesulfonamidophenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2517647.png)
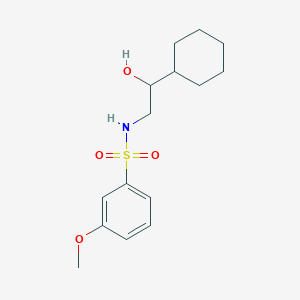
![2-(4-cyclopropyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2517654.png)
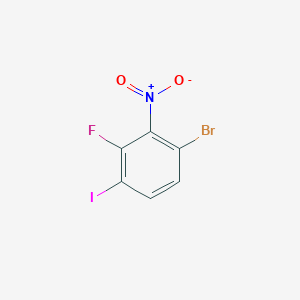
![N-(4-ethoxyphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2517656.png)
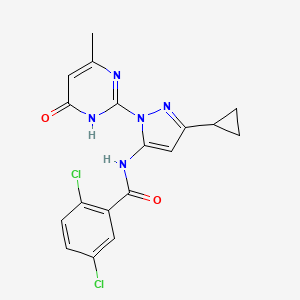
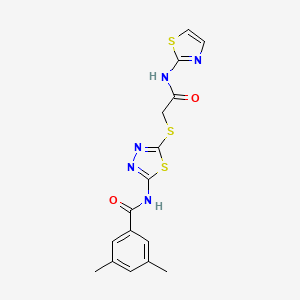
![5-Isopropyl-2-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2517660.png)
![(E)-3-methoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2517661.png)
![1-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyrazole-4-sulfonamide](/img/structure/B2517662.png)

